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Introduction
Organoids have emerged as powerful in vitro models that recapitulate the complex three-

dimensional architecture and physiological functions of their in vivo counterparts.

Understanding the metabolic reprogramming of organoids is crucial for elucidating disease

mechanisms and for the development of novel therapeutic strategies. Glutamine, a non-

essential amino acid, is a key nutrient that fuels various cellular processes, including energy

production, biosynthesis of macromolecules, and maintenance of redox homeostasis. This

document provides a detailed protocol for tracing the metabolic fate of glutamine in organoid

cultures using the stable isotope L-Glutamine-¹⁵N₂. This method allows for the precise tracking

and quantification of glutamine-derived nitrogen into various metabolic pathways.

Key Experimental Principles
Stable isotope tracing with L-Glutamine-¹⁵N₂ involves replacing the standard L-glutamine in the

organoid culture medium with L-Glutamine labeled with two ¹⁵N atoms. After a defined labeling

period, the organoids are harvested, and metabolites are extracted. The incorporation of ¹⁵N

into downstream metabolites is then quantified using mass spectrometry. This approach

enables the elucidation of glutamine's contribution to various metabolic pathways, including the

tricarboxylic acid (TCA) cycle, nucleotide biosynthesis, and amino acid synthesis.
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Experimental Protocols
Organoid Culture and L-Glutamine-¹⁵N₂ Labeling
Materials:

Established organoid culture (e.g., intestinal, liver, pancreatic)

Basement membrane matrix

Organoid growth medium (glutamine-free)

L-Glutamine-¹⁵N₂ (Cambridge Isotope Laboratories, Inc. or equivalent)

Standard L-Glutamine

Multi-well culture plates

Phosphate-buffered saline (PBS), ice-cold

Procedure:

Organoid Seeding: Seed organoids in a basement membrane matrix in multi-well plates

according to your standard protocol. Allow organoids to establish and grow for a period

suitable for your specific organoid type.

Preparation of Labeling Medium: Prepare the organoid growth medium by supplementing

glutamine-free base medium with all necessary growth factors and inhibitors. Just before the

experiment, add either standard L-Glutamine (for control) or L-Glutamine-¹⁵N₂ to the desired

final concentration (typically 2 mM).

Medium Exchange: Carefully remove the existing growth medium from the organoid cultures.

Washing: Gently wash the organoids twice with pre-warmed, glutamine-free medium to

remove any residual unlabeled glutamine.

Labeling: Add the prepared ¹⁵N₂-glutamine labeling medium or control medium to the

respective wells.
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Incubation: Incubate the organoids for a predetermined time course (e.g., 0, 1, 4, 8, 24

hours) under standard culture conditions (37°C, 5% CO₂). The optimal labeling time should

be determined empirically for your specific experimental goals and organoid type.

Metabolite Extraction from Organoids
Materials:

Ice-cold PBS

80% Methanol (LC-MS grade), pre-chilled to -80°C

Cell scraper

Microcentrifuge tubes, pre-chilled

Centrifuge capable of 4°C and >15,000 x g

SpeedVac or nitrogen evaporator

Procedure:

Quenching Metabolism: At the end of the labeling period, immediately place the culture plate

on ice.

Medium Removal: Aspirate the labeling medium.

Washing: Quickly wash the organoids twice with ice-cold PBS to remove extracellular

metabolites.

Extraction: Add 500 µL of pre-chilled 80% methanol to each well.

Cell Lysis: Use a cell scraper to detach the basement membrane dome and lyse the

organoids directly in the methanol.

Collection: Transfer the cell lysate to pre-chilled microcentrifuge tubes.

Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cellular

debris and proteins.
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Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a

new set of labeled microcentrifuge tubes.

Drying: Dry the metabolite extracts completely using a SpeedVac or a gentle stream of

nitrogen.

Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

LC-MS/MS Analysis of ¹⁵N-Labeled Metabolites
Materials:

Dried metabolite extracts

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

Analytical column (e.g., C18 column)

High-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole)

Procedure:

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g.,

50 µL) of a mixture of Mobile Phase A and B (e.g., 50:50 v/v).

LC Separation: Inject the reconstituted samples onto the LC system. The metabolites are

separated based on their physicochemical properties. A typical gradient could be:

0-2 min: 5% B

2-17 min: 5-95% B

17-20 min: 95% B

20-21 min: 95-5% B

21-25 min: 5% B
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MS/MS Detection: The eluting metabolites are ionized (typically using electrospray ionization

- ESI) and detected by the mass spectrometer. The instrument should be operated in a mode

that allows for the detection of both unlabeled (M+0) and ¹⁵N-labeled isotopologues of the

target metabolites. This is often achieved using Selected Reaction Monitoring (SRM) on a

triple quadrupole instrument or by acquiring full scan data on a high-resolution instrument.

Data Analysis: The raw data is processed to identify and quantify the different isotopologues

of glutamine and its downstream metabolites. The fractional enrichment of ¹⁵N in each

metabolite is calculated as the ratio of the peak area of the labeled isotopologue to the sum

of the peak areas of all isotopologues.

Data Presentation
Quantitative data from L-Glutamine-¹⁵N₂ tracing experiments should be summarized in clear

and concise tables to facilitate comparison between different experimental conditions.

Table 1: Fractional Enrichment of ¹⁵N in Key Metabolites Over Time
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Metabolite Time (hours)
Fractional
Enrichment (%) -
Control

Fractional
Enrichment (%) -
Treatment

Glutamine (M+2) 1 98.5 ± 1.2 98.2 ± 1.5

8 97.9 ± 1.8 97.5 ± 2.1

24 96.8 ± 2.5 96.1 ± 2.8

Glutamate (M+1) 1 45.3 ± 3.1 55.7 ± 4.2

8 78.2 ± 5.6 85.1 ± 6.3

24 85.1 ± 6.2 90.3 ± 5.9

Aspartate (M+1) 1 10.2 ± 1.5 15.8 ± 2.1

8 35.7 ± 4.3 48.9 ± 5.5

24 50.1 ± 5.8 65.4 ± 6.7

Alanine (M+1) 1 5.6 ± 0.9 8.2 ± 1.3

8 22.4 ± 3.1 30.1 ± 3.9

24 38.9 ± 4.5 45.6 ± 5.1

Proline (M+1) 1 2.1 ± 0.4 3.5 ± 0.6

8 15.8 ± 2.2 20.3 ± 2.8

24 25.4 ± 3.6 32.1 ± 4.1

UMP (M+1) 1 1.5 ± 0.3 2.1 ± 0.4

8 8.9 ± 1.2 12.5 ± 1.8

24 15.2 ± 2.1 20.7 ± 2.9

*Data are presented as mean ± standard deviation (n=3). Statistical significance (e.g., p < 0.05)

should be indicated where appropriate.
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Caption: Experimental workflow for tracing glutamine metabolism in organoids.

Glutamine Metabolism Signaling Pathway
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Caption: Key pathways of glutamine metabolism.

Conclusion
The protocol described herein provides a robust framework for investigating glutamine

metabolism in organoid models using L-Glutamine-¹⁵N₂. This stable isotope tracing approach,

coupled with mass spectrometry, offers a powerful tool for researchers to gain detailed insights

into the metabolic adaptations of organoids in health and disease. The resulting data can

significantly contribute to our understanding of cellular metabolism and aid in the identification

of novel therapeutic targets.
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Available at: [https://www.benchchem.com/product/b1357193#protocol-for-tracing-glutamine-
metabolism-in-organoids-using-l-glutamine-15n2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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